trans-10-Hydroxynortriptyline maleate
Overview
Description
trans-10-Hydroxynortriptyline maleate: is a chemical compound that belongs to the class of tricyclic antidepressants. It is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline . This compound is formed from amitriptyline and nortriptyline by the cytochrome P450 isoform CYP2D6 . It is known for its ability to inhibit norepinephrine reuptake, which makes it significant in the treatment of depression and neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-10-Hydroxynortriptyline maleate involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 enzyme system, particularly the CYP2D6 isoform . The reaction conditions often include the presence of oxygen and NADPH as a cofactor .
Industrial Production Methods: : In industrial settings, the production of this compound may involve the use of bioreactors where the enzyme CYP2D6 is expressed in a suitable host, such as yeast or bacteria. The substrate, nortriptyline, is then fed into the bioreactor along with the necessary cofactors to produce trans-10-Hydroxynortriptyline, which is subsequently reacted with maleic acid to form the maleate salt .
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-10-Hydroxynortriptyline can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to nortriptyline under certain conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Various hydroxylated metabolites.
Reduction: Nortriptyline.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Used as a reference standard in analytical chemistry for the quantification of nortriptyline and its metabolites .
Biology
- Studied for its role in the metabolism of tricyclic antidepressants and its effects on neurotransmitter systems .
Medicine
- Investigated for its potential therapeutic effects in the treatment of depression and neuropathic pain .
Industry
Mechanism of Action
trans-10-Hydroxynortriptyline maleate exerts its effects primarily by inhibiting the reuptake of norepinephrine at neuronal cell membranes . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression . The compound also has some affinity for serotonin reuptake inhibition, although to a lesser extent . The molecular targets involved include the norepinephrine transporter and, to a lesser extent, the serotonin transporter .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline and subsequently to trans-10-Hydroxynortriptyline.
Nortriptyline: The parent compound from which trans-10-Hydroxynortriptyline is derived.
Desipramine: A tricyclic antidepressant with a similar mechanism of action but different metabolic pathways.
Uniqueness: : trans-10-Hydroxynortriptyline maleate is unique due to its specific formation from nortriptyline and its potent inhibition of norepinephrine reuptake . Its role as an active metabolite also distinguishes it from other tricyclic antidepressants, as it contributes significantly to the overall therapeutic effects of its parent compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFXQSLHWIUSS-FDVMRUETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1156-99-6 (Parent) | |
Record name | E-10-hydroxynortriptyline hydrogen maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-74-0 | |
Record name | E-10-hydroxynortriptyline hydrogen maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-10-Hydroxy Nortriptyline Maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper mentions that individuals with impaired CYP2C19 enzyme activity exhibit a higher ratio of nortriptyline to trans-10-hydroxynortriptyline. What is the significance of this finding?
A1: The study by Yasui-Furukori et al. [] highlights the crucial role of the CYP2C19 enzyme in amitriptyline metabolism. They found a significantly higher ratio of nortriptyline (NT) to trans-10-hydroxynortriptyline (EHNT) in individuals with two mutated alleles of CYP2D6 compared to those with no mutated alleles. [] This suggests that when CYP2C19 activity is reduced, the primary metabolic pathway of amitriptyline, demethylation to nortriptyline, might be less efficient. Consequently, alternative metabolic routes, like hydroxylation to trans-10-hydroxynortriptyline, could become more prominent. This shift in metabolic ratios emphasizes the potential influence of genetic variations in drug-metabolizing enzymes on individual responses to amitriptyline therapy.
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